molecular formula C18H11N3O2S B461183 2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile

2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile

Cat. No.: B461183
M. Wt: 333.4g/mol
InChI Key: HBIKCBRAMORLLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of thiochromeno[4,3-b]pyrans, which are known for their diverse biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction (MCR) strategy. One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. This reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Scientific Research Applications

2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-5-oxo-4-(pyridin-4-yl)-4H,5H-thiochromeno[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H11N3O2S

Molecular Weight

333.4g/mol

IUPAC Name

2-amino-5-oxo-4-pyridin-4-yl-4H-thiochromeno[4,3-b]pyran-3-carbonitrile

InChI

InChI=1S/C18H11N3O2S/c19-9-12-14(10-5-7-21-8-6-10)15-16(23-17(12)20)11-3-1-2-4-13(11)24-18(15)22/h1-8,14H,20H2

InChI Key

HBIKCBRAMORLLY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)S2

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=NC=C4)C(=O)S2

solubility

3.6 [ug/mL]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.